but-2-enedioic acid;1-[(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine
Overview
Description
Tegaserod maleate is a compound that acts as a selective serotonin receptor agonist, specifically targeting the 5-HT4 receptor. It is primarily used in the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation. Tegaserod maleate has also shown potential in the treatment of certain types of cancer, such as gastric cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tegaserod maleate can be synthesized through the condensation of 5-methoxy-3-formylindole with aminoguanidine . The process involves the following steps:
- Reacting 5-methoxyindole-3-carbaldehyde with N-pentyl-N’-aminoguanidine hydroiodide.
- Isolating the solid intermediate, 3-(5-methoxy-1H-indol-3-ylmethylene)-N-pentylcarbazimidamide hydroiodide.
- Converting the intermediate to tegaserod maleate by reacting it with maleic acid .
Industrial Production Methods
The industrial production of tegaserod maleate involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tegaserod maleate undergoes several types of chemical reactions, including:
Hydrolysis: The compound undergoes hydrolysis in the stomach, which is a crucial step in its metabolic pathway.
Conjugation: Following oxidation, tegaserod is conjugated to form glucuronides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and cytochrome P450 enzymes.
Hydrolysis: Acidic conditions in the stomach facilitate hydrolysis.
Conjugation: Enzymes such as UDP-glucuronosyltransferases are involved in the conjugation process.
Major Products Formed
5-Methoxyindole-3-carboxylic acid: The primary metabolite formed through oxidation.
Glucuronides: Conjugated products formed after oxidation.
Scientific Research Applications
Tegaserod maleate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study serotonin receptor agonists and their interactions.
Biology: Investigated for its role in neurotransmitter release and gastrointestinal function regulation.
Medicine: Primarily used to treat IBS-C and chronic idiopathic constipation.
Mechanism of Action
Tegaserod maleate acts as an agonist at the 5-HT4 receptors in the gastrointestinal tract. By activating these receptors, it stimulates the release of neurotransmitters such as calcitonin gene-related peptide from sensory neurons. This activation leads to increased gastrointestinal motility, enhanced peristaltic reflex, and reduced visceral sensitivity . Additionally, tegaserod maleate has been found to inhibit the MEK1/2-ERK1/2 signaling pathway, which is crucial in the proliferation of certain cancer cells .
Comparison with Similar Compounds
Tegaserod maleate is unique due to its selective agonist activity at the 5-HT4 receptor and its additional antagonistic activity at the 5-HT2B receptor . Similar compounds include:
Prucalopride: Another 5-HT4 receptor agonist used to treat chronic constipation.
Cisapride: A 5-HT4 receptor agonist that was used for gastrointestinal motility disorders but was withdrawn due to cardiac side effects.
Metoclopramide: A dopamine antagonist with some 5-HT4 receptor agonist activity, used to treat nausea and gastroparesis.
Tegaserod maleate stands out due to its dual activity on serotonin receptors and its potential anticancer properties .
Properties
IUPAC Name |
but-2-enedioic acid;1-[(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O.C4H4O4/c1-3-4-5-8-18-16(17)21-20-11-12-10-19-15-7-6-13(22-2)9-14(12)15;5-3(6)1-2-4(7)8/h6-7,9-11,19H,3-5,8H2,1-2H3,(H3,17,18,21);1-2H,(H,5,6)(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDDZSSEAVLMRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC.C(=CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189188-57-6 | |
Record name | (Z)-but-2-enedioic acid;1-[(E)-(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.